molecular formula C23H23N5O4 B6479308 ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261003-07-9

ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B6479308
CAS No.: 1261003-07-9
M. Wt: 433.5 g/mol
InChI Key: IYFJMBSHZYCAII-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which includes a triazoloquinoxaline core, an acetamido group, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available reagents

    Formation of Triazoloquinoxaline Core: The synthesis begins with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Introduction of Acetamido Group: The acetamido group is introduced through an acylation reaction, where the triazoloquinoxaline core is reacted with an acylating agent in the presence of a catalyst.

    Attachment of Ethyl Benzoate Moiety: The final step involves the esterification of the acetamido-triazoloquinoxaline intermediate with ethyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce triazoloquinoxaline alcohols.

Scientific Research Applications

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: shares similarities with other triazoloquinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate, a compound with the CAS number 1261003-07-9, belongs to a class of triazoloquinoxaline derivatives. These compounds are recognized for their significant biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O4C_{23}H_{23}N_{5}O_{4}, with a molecular weight of 433.5 g/mol. The structure features a triazoloquinoxaline core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23N5O4
Molecular Weight433.5 g/mol
CAS Number1261003-07-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazoloquinoxaline scaffold followed by acetamide and esterification steps. Recent advancements in synthetic methodologies have focused on eco-friendly catalysts and conditions to enhance yield and reduce environmental impact .

Antimicrobial Activity

A preliminary investigation into the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research has demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Compounds related to this scaffold have been evaluated for their ability to reduce inflammation in various models.

Case Studies

A notable study explored the effects of similar triazoloquinoxaline derivatives on inflammatory pathways. The investigation revealed that these compounds could significantly lower levels of TNF-α and IL-6 in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJMBSHZYCAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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